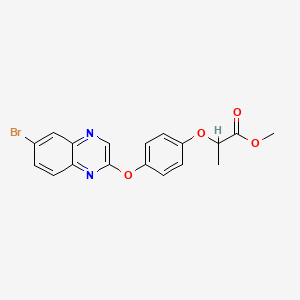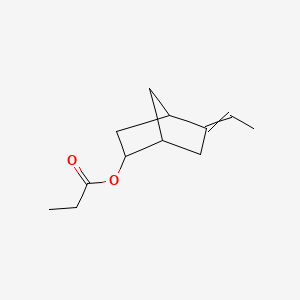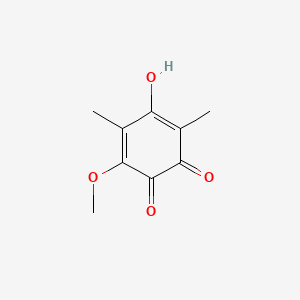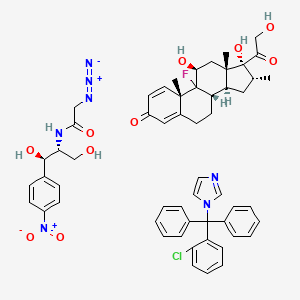
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile is a complex organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile typically involves the reaction of malononitrile with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or sodium alkoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity is believed to result from its ability to interfere with cellular processes critical for tumor growth and proliferation . The compound’s neuroprotective effects may be linked to its interaction with neurotransmitter systems and neurotrophic factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its use in the synthesis of heterocyclic compounds and dyes.
2-Amino-1,1,3-tricyanopropene: Another compound with similar reactivity and applications.
Uniqueness
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile stands out due to its unique structure, which includes a phenylhydrazinylidene group. This structural feature enhances its reactivity and expands its range of applications compared to similar compounds .
Eigenschaften
| 73567-04-1 | |
Molekularformel |
C12H8N6 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
2-amino-N-anilino-3,3-dicyanoprop-2-enimidoyl cyanide |
InChI |
InChI=1S/C12H8N6/c13-6-9(7-14)12(16)11(8-15)18-17-10-4-2-1-3-5-10/h1-5,17H,16H2 |
InChI-Schlüssel |
VTEHCXBWRGIECP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=C(C#N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)



